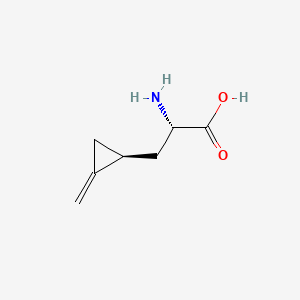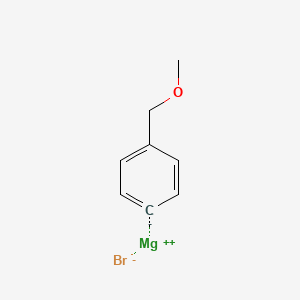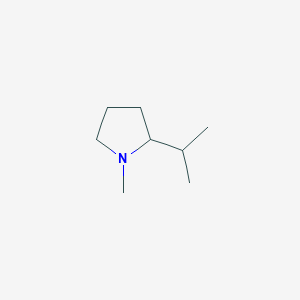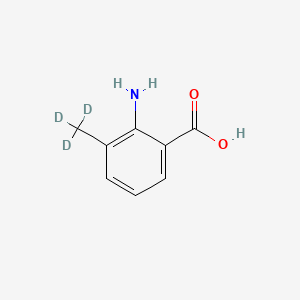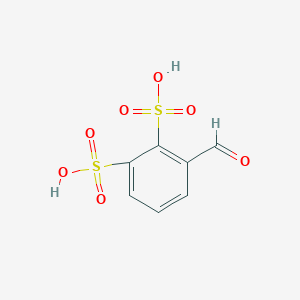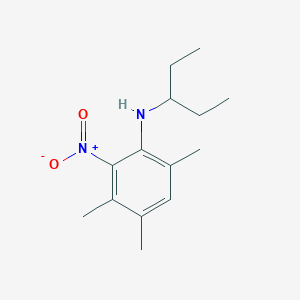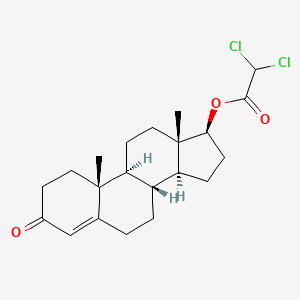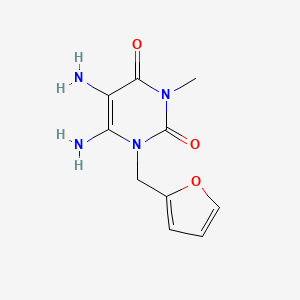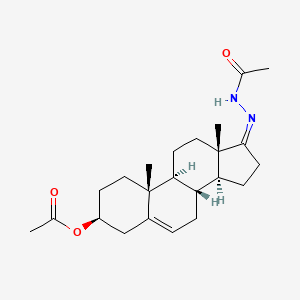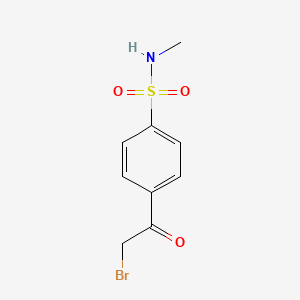
Tapentadol N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tapentadol N-Oxide is a derivative of tapentadol, a centrally-acting synthetic analgesic. Tapentadol itself is known for its dual mechanism of action as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. This compound retains some of these properties while exhibiting unique characteristics due to the presence of the N-oxide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol N-Oxide typically involves the oxidation of tapentadol. One common method is the use of hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced purification techniques, including crystallization and chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tapentadol N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine under suitable conditions.
Substitution: The aromatic ring and the N-oxide group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, zinc dust in acetic acid.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Tapentadol.
Substitution: Halogenated or nitrated tapentadol derivatives.
Aplicaciones Científicas De Investigación
Tapentadol N-Oxide has found applications in various fields of scientific research:
Chemistry: Used as a model compound to study the behavior of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its analgesic properties and potential use as a pain management drug.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Tapentadol N-Oxide involves its interaction with mu-opioid receptors and the inhibition of norepinephrine reuptake. The N-oxide group may influence the binding affinity and selectivity of the compound, potentially altering its pharmacological profile. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Tapentadol: The parent compound with similar analgesic properties.
Tramadol: Another centrally-acting analgesic with dual mechanisms of action.
Oxycodone: A potent opioid analgesic with a different mechanism of action.
Uniqueness: Tapentadol N-Oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1346601-17-9 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
(2R,3R)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide |
InChI |
InChI=1S/C14H23NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1 |
Clave InChI |
QJMYEQICSAOVMO-SMDDNHRTSA-N |
SMILES isomérico |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)C[N+](C)(C)[O-] |
SMILES canónico |
CCC(C1=CC(=CC=C1)O)C(C)C[N+](C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
